molecular formula C10H15I B1585816 1-Iodoadamantane CAS No. 768-93-4

1-Iodoadamantane

Cat. No. B1585816
CAS RN: 768-93-4
M. Wt: 262.13 g/mol
InChI Key: PXVOATXCSSPUEM-UHFFFAOYSA-N
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Description

1-Iodoadamantane is a haloadamantane . The voltammetric reduction of 1-iodoadamantane at a silver cathode in tetrahydrofuran (THF) and acetonitrile (ACN) is reported to involve a single electron forming a mixture of monomeric and dimeric products .


Synthesis Analysis

1-Iodoadamantane is suitable reagent used to evaluate the rate constants for the reduction of haloadamantanes by SmI2 in the presence of hexamethylphosphoramide (HMPA) and H2O by GC/MS-analyzed method . It may be used as iodine atom donor for probing the intermediacy of radical to investigate the chemistry of highly reactive, strained systems such as propellane . It may be used as starting reagent in the synthesis of N-(1-adamantyl)acetamide via nucleophilic substitution .


Molecular Structure Analysis

The molecular formula of 1-Iodoadamantane is C10H15I . The average mass is 262.131 Da and the monoisotopic mass is 262.021820 Da .


Chemical Reactions Analysis

The photostimulated reaction of the phthalimide anion with 1-iodoadamantane is reported to yield 3-(1-adamantyl) phthalimide and 4-(1-adamantyl) phthalimide, along with the reduction product adamantane . 1-Iodoadamantane is reported to undergo photostimulated reaction with the enolate anion of acetone, acetophenone, and propiophenone to give adamantane and the substitution products .


Physical And Chemical Properties Analysis

1-Iodoadamantane is a white or off-white crystalline solid with a melting point of 157-159°C. It is sparingly soluble in water but soluble in organic solvents like chloroform and ether. 1-Iodoadamantane has a molecular weight of 277.12 g/mol, a boiling point of 271°C, and a density of 1.67 g/cm3.

Scientific Research Applications

Optical and Electronic Characteristics Study

  • Scientific Field: Physical Chemistry .
  • Application Summary: The natural absorbance caused by the chromophore and chemical behavior of 1-iodoadamantane is highly influenced by the polarity of different solvent environments .
  • Methods of Application: The experimentally measured UV-vis absorption spectra show significant solvatochromic shifts with respect to the solvent polarity. Computational calculations were carried out through implicit solvation to understand the impact of solvent polarity on the 1-iodoadamantane at the molecular level .
  • Results: Changes in the HOMO and LUMO energies and electron density distributions of various solvent continuums demonstrate the influence of solvent polarity on the HOMO and LUMO energy levels of the chemical system. This also shows an increment in the HOMO–LUMO gap with respect to the polarity of the solvent .

Green and Selective Iodination

  • Scientific Field: Organic Chemistry .
  • Application Summary: A host–guest inclusion complex of β-CD with adamantane was prepared, and selectively iodinated the included adamantane to 1-iodoadamantane by iodoform .
  • Methods of Application: The only formed monoiodo product confirmed the initial assumption that three out of the four methine groups of the guest adamantane are shielded when adamantane is included into the cavity of β-CD .
  • Results: Therefore, iodination just takes places on the methine group directing to the outside of the cavity of β-CD .

Probing the Intermediacy of Radical

  • Scientific Field: Organic Chemistry .
  • Application Summary: 1-Iodoadamantane may be used as an iodine atom donor for probing the intermediacy of radical to investigate the chemistry of highly reactive, strained systems such as propellane .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The specific results or outcomes obtained are not detailed in the source .

Synthesis of N - (1-adamantyl)acetamide

  • Scientific Field: Organic Chemistry .
  • Application Summary: 1-Iodoadamantane may be used as a starting reagent in the synthesis of N - (1-adamantyl)acetamide via nucleophilic substitution .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The specific results or outcomes obtained are not detailed in the source .

Materials Chemistry and Composite Materials

  • Scientific Field: Materials Science .
  • Application Summary: Functionalized adamantane derivatives, such as 1-Iodoadamantane, are of great interest in many applications ranging from materials chemistry to composite materials and 3D porous networks .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The specific results or outcomes obtained are not detailed in the source .

Nanoscale Research

  • Scientific Field: Nanotechnology .
  • Application Summary: The possibility of tuning the band gap in lower dimensional materials is attractive in nanoscale research. Rigid strain-free ring systems of diamondoids are also offering this luxury .
  • Methods of Application: Adamantane functionalization is more eclectic than functionalization in polymantanes for the existence of two kinds of C–H bonds. This is found to be an effective choice for tuning the electronic properties of lower diamondoids when compared to the other substituted diamondoids from many perspectives .
  • Results: The specific results or outcomes obtained are not detailed in the source .

Solid-State Phase Transition Behavior

  • Scientific Field: Crystallography .
  • Application Summary: The solid-state phase transition behavior of 1-Iodoadamantane was investigated using a multi-technique strategy, which reveals complex phase transition behavior on cooling from ambient temperature to ca. 123 K and on subsequent heating to the melting temperature (348 K) .
  • Methods of Application: The study used synchrotron powder X-ray diffraction (XRD), single-crystal XRD, solid-state NMR, and differential scanning calorimetry (DSC) to investigate the phase transition behavior .
  • Results: Starting from the known phase of 1-IA at ambient temperature (phase A), three low-temperature phases are identified (phases B, C, and D). Remarkably, single-crystal XRD shows that some individual crystals of phase A transform to phase B, while other crystals of phase A transform instead to phase C .

Tuning the Band Gap in Lower Dimensional Materials

  • Scientific Field: Nanotechnology .
  • Application Summary: The possibility of tuning the band gap in lower dimensional materials is attractive in nanoscale research. Rigid strain-free ring systems of diamondoids are also offering this luxury .
  • Methods of Application: Adamantane functionalization is more eclectic than functionalization in polymantanes for the existence of two kinds of C–H bonds. This is found to be an effective choice for tuning the electronic properties of lower diamondoids when compared to the other substituted diamondoids from many perspectives .
  • Results: The specific results or outcomes obtained are not detailed in the source .

Safety And Hazards

1-Iodoadamantane should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The natural absorbance caused by the chromophore and chemical behavior of 1-iodoadamantane is highly influenced by the polarity of different solvent environments . This gives rise to the solvatochromatic shifts in the optical absorption and electronic structure and the experimentally measured UV-vis absorption spectra show significant solvatochromic shifts with respect to the solvent polarity . The absorption shift for both σ to σ* and n to σ* electronic transitions are more dominant in polar solvents than in nonpolar solvents .

properties

IUPAC Name

1-iodoadamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15I/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVOATXCSSPUEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00227619
Record name 1-Iodoadamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00227619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Iodoadamantane

CAS RN

768-93-4
Record name 1-Iodoadamantane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Iodoadamantane
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Record name 1-Iodoadamantane
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Record name 1-Iodoadamantane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
383
Citations
MA Nazareno, RA Rossi - The Journal of Organic Chemistry, 1996 - ACS Publications
… It has been reported that the photostimulated reaction of 1-iodoadamantane (9) with 2 in DMSO gives the substitution product 10 in 65% yield after 240 min of irradiation. The reaction of …
Number of citations: 0 pubs.acs.org
CA Paddon, FL Bhatti, TJ Donohoe… - Ultrasonics …, 2007 - Elsevier
… Under ‘normal’ voltammetric conditions the reduction of 1-iodoadamantane at a silver … and adsorption peaks following reduction of 1-iodoadamantane are reduced in magnitude under …
Number of citations: 0 www.sciencedirect.com
K Lukin, PE Eaton - Journal of the American Chemical Society, 1995 - ACS Publications
… 1-Iodoadamantane is introduced as an iodine atom donor useful for probing the intermediacy of radicals in the chemistry of highly reactive, strained ring systems such as 16. …
Number of citations: 0 pubs.acs.org
M Ahbala, P Hapiot, A Houmam, M Jouini… - Journal of the …, 1995 - ACS Publications
… Abstract: Photochemical induction of the reaction of 1-iodoadamantane with arenethiolate … is a dissociative electron transfer to 1-iodoadamantane, yielding directly the adamantyl radical…
Number of citations: 0 pubs.acs.org
MC Murguía, RA Rossi - Tetrahedron letters, 1997 - Elsevier
… 1-Iodoadamantane 4 did not react with the anion of N-acetylmorpholine, but reacted with 2 to give the substitution product 5 under irradiation. By competition experiments, …
Number of citations: 0 www.sciencedirect.com
O Al Rahal, BM Kariuki, CE Hughes… - Crystal Growth & …, 2023 - ACS Publications
… Herein, we report the solid-state phase transition behavior of 1-iodoadamantane (1-IA) investigated using a multi-technique strategy [synchrotron powder X-ray diffraction (XRD), single-…
Number of citations: 0 pubs.acs.org
GL Borosky, AB Pierini, RA Rossi - The Journal of Organic …, 1990 - ACS Publications
… Summary: 1-Iodoadamantane (1) reacts under irradiation with … We suggest that 1-iodoadamantane reacts with these … reactions of 1-iodoadamantane with differentcarbanionic …
Number of citations: 0 pubs.acs.org
RA Rossi, AB Pierini, GL Borosky - Journal of the Chemical Society …, 1994 - pubs.rsc.org
The photostimulated reaction of 1-iodoadamantane (1) with carbanions in DMSO has been studied. Acetone enolate ion (2a) reacted with 1 to give the substitution product (4a, 20 %) …
Number of citations: 0 pubs.rsc.org
SM Palacios, RA Alonso, RA Rossi - Tetrahedron, 1985 - Elsevier
The photostimulated reaction of 1-iodoadamantane (1-IAd) with benzenethiolate ion gave the substitution product 1-adamantylphenylsulfide. With benzeneselenate ion (PhSe − ) it …
Number of citations: 0 www.sciencedirect.com
D Chadwick, AC Legon, DJ Millen - Journal of the Chemical Society …, 1972 - pubs.rsc.org
… Moreover, we have measured the microwave spectrum of 1 -iodoadamantane, a molecule with the same status as 1-fluoroadamantane in the sense that the halogen is monoisotopic. If r(…
Number of citations: 0 pubs.rsc.org

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